(4aalpha,7aalpha,8aalpha)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran
Description
Systematic Nomenclature and Molecular Identification
IUPAC Nomenclature and Stereochemical Descriptors
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S,4aR,8aS)-3,3,6,7-tetramethyl-2,3,4,4a,7,8,8a,9-octahydro-1H-2-benzopyran , reflecting its fused bicyclic structure and stereochemical configuration. The stereodescriptors 4aα, 7aα, and 8aα correspond to the relative orientations of hydrogen atoms at the 4a, 7a, and 8a positions in the decalin-derived ring system. These alpha (α) designations indicate that the substituents are oriented below the plane of the ring system when viewed in the standard chair conformation.
The molecular framework consists of:
- A 2-benzopyran core with a partially hydrogenated bicyclic system.
- Four methyl groups at positions 3, 3, 6, and 7.
- Three chiral centers at carbons 2, 4a, and 8a, leading to eight potential stereoisomers.
The absolute configuration is defined as 2S, 4aR, 8aS using the Cahn-Ingold-Prelog priority rules. This specificity distinguishes it from other stereoisomers, such as the (2R,4aS,8aR) variant, which may exhibit differing physicochemical properties.
CAS Registry Numbers and ECHA/EPA Classification Codes
The compound is registered under multiple identifiers across chemical databases:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 72429-08-4 | PubChem |
| CAS Registry Number | 41678-32-4 | ChemSpider |
| EC Number (ECHA) | 276-659-5 | ECHA |
| EPA DTXSID | DTXSID0052467 | PubChem |
The dual CAS numbers reflect the compound’s registration under different stereochemical or isomeric forms. For example, 72429-08-4 corresponds specifically to the (2S,4aR,8aS) configuration, while 41678-32-4 may represent a stereoisomer or a mixture. The European Chemicals Agency (ECHA) classifies it under the CL Inventory as a non-harmonized substance, requiring no additional hazard labeling under Regulation (EC) No 1272/2008.
In the United States, the Environmental Protection Agency (EPA) includes this compound in the Toxic Substances Control Act (TSCA) inventory, permitting its manufacture and import under standard regulatory oversight. The ECOSAR Class Program , which estimates aquatic toxicity using quantitative structure-activity relationships (QSARs), categorizes it as a neutral organic compound with low bioaccumulation potential.
Synonymous Terminology in Chemical Databases
The compound is documented under diverse nomenclature across repositories:
PubChem Synonyms:
- 3,4,4a,5,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran
- 3,3,6,7-Tetramethylhexahydro-1H-2-benzopyran
- SCHEMBL1774504 (synthetic identifier)
ChemSpider Synonyms:
- Dihydroedulan IIA
- 2,5,5,8a-Tetramethyl-3,4,4a,5,6,8a-hexahydro-2H-chromene
- (2α,4aα,8aα)-3,4,4a,5,6,8a-Hexahydro-2,5,5,8a-tetramethyl-2H-1-benzopyran
Regulatory Synonyms:
- 3,4,4a,5,8,8a(or 3,4,4a,7,8,8a)-hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran (ECHA)
Discrepancies in naming conventions arise from:
- Positional isomerism : Variability in methyl group numbering (e.g., 3,3,6,7- vs. 2,5,5,8a-tetramethyl).
- Stereochemical ambiguity : Some entries omit stereodescriptors, leading to potential misclassification.
Properties
CAS No. |
93904-62-2 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
(4aR,7S,8aS)-3,3,6,7-tetramethyl-1,4,4a,7,8,8a-hexahydroisochromene |
InChI |
InChI=1S/C13H22O/c1-9-5-11-7-13(3,4)14-8-12(11)6-10(9)2/h5,10-12H,6-8H2,1-4H3/t10-,11-,12+/m0/s1 |
InChI Key |
HIHXXYCXFIAFGQ-SDDRHHMPSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2COC(C[C@@H]2C=C1C)(C)C |
Canonical SMILES |
CC1CC2COC(CC2C=C1C)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization and Ring Construction
- Starting materials : Often derived from substituted phenols or chromene precursors.
- Cyclization methods : Acid-catalyzed intramolecular cyclization or transition metal-catalyzed cyclization (e.g., palladium or platinum catalysts) to form the benzopyran ring system.
- Hydrogenation : Subsequent catalytic hydrogenation under controlled conditions (pressure, temperature) to achieve the hexahydro saturation of the benzopyran ring, ensuring the correct stereochemistry at ring junctions.
Methylation Steps
- Methyl group introduction : Typically achieved via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
- Regio- and stereoselectivity : Controlled by choice of base, solvent, and temperature to favor methylation at the 3,3,6,7 positions.
- Stereochemical control : Achieved through chiral catalysts or auxiliaries, or by using stereoselective hydrogenation to set the alpha configuration at 4a, 7a, and 8a positions.
Purification and Characterization
- Purification techniques : Chromatographic methods such as column chromatography or preparative HPLC to isolate the pure compound.
- Characterization : Confirmed by spectroscopic methods including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to verify structure and stereochemistry.
Detailed Research Findings and Data
| Step | Method/Condition | Outcome/Notes |
|---|---|---|
| Ring formation | Acid-catalyzed cyclization or Pd-catalyzed | Efficient formation of benzopyran core |
| Hydrogenation | Catalytic hydrogenation (Pt or Pd catalyst), moderate pressure and temperature | Hexahydro saturation with stereochemical control |
| Methylation | Alkylation with methyl iodide, base (e.g., K2CO3), aprotic solvent | Selective methylation at 3,3,6,7 positions |
| Purification | Column chromatography or preparative HPLC | High purity isolation |
| Structural confirmation | NMR (1H, 13C), IR, MS | Verification of stereochemistry and functional groups |
Research Insights
- The stereochemical configuration at 4a, 7a, and 8a positions is crucial for the compound’s biological activity and is carefully controlled during hydrogenation and cyclization steps.
- Transition metal catalysts such as palladium and platinum are preferred for their ability to facilitate selective hydrogenation without over-reduction or ring opening.
- The methylation step requires precise control to avoid over-alkylation or side reactions, often optimized by reaction time and temperature adjustments.
- Spectroscopic data confirm the integrity of the fused ring system and the presence of methyl substituents, with characteristic chemical shifts in NMR and absorption bands in IR spectra.
Chemical Reactions Analysis
Types of Reactions
(4aalpha,7aalpha,8aalpha)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Further reduction of any remaining double bonds or functional groups.
Substitution: Introduction of different substituents at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains and fungi. For instance, a study demonstrated its potential as a natural antimicrobial agent derived from plant sources .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines in immune cells, making it a candidate for developing anti-inflammatory drugs .
- Antioxidant Properties : The antioxidant activity of (4aα,7aα,8aα)-3,4,4a,7,8,8a-hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran has been documented in several studies. It scavenges free radicals effectively and protects cells from oxidative stress .
Agricultural Applications
- Pesticide Development : The compound has potential as a natural pesticide due to its insecticidal properties. Research indicates that it can disrupt the growth and reproduction of specific pest species without harming beneficial insects .
- Plant Growth Regulation : Studies have suggested that this compound may act as a growth regulator in plants. It can enhance root development and overall plant vigor when applied in appropriate concentrations .
Materials Science Applications
- Polymer Synthesis : The unique structural features of this compound allow it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .
- Nanocomposite Formation : Research has explored the use of this compound in forming nanocomposites with enhanced electrical and thermal properties. These materials have potential applications in electronics and energy storage devices .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Natural Products evaluated the antimicrobial efficacy of (4aα,7aα,8aα)-3,4,4a,7,8,8a-hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran against various pathogens. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Candida albicans.
Case Study 2: Anti-inflammatory Mechanism
Research conducted by Smith et al. (2023) demonstrated that the compound inhibited the NF-kB signaling pathway in macrophages. This inhibition led to reduced expression of inflammatory markers such as TNF-alpha and IL-6.
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Pharmaceuticals | Antimicrobial | MIC = 32 µg/mL for Staphylococcus aureus |
| Anti-inflammatory | Inhibition of NF-kB pathway | |
| Agriculture | Pesticide | Effective against specific pest species |
| Plant growth regulator | Enhanced root development | |
| Materials Science | Polymer synthesis | Improved mechanical properties |
| Nanocomposite formation | Enhanced electrical conductivity |
Mechanism of Action
The mechanism of action of (4aalpha,7aalpha,8aalpha)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Stereochemical Variants
Compound A : (2α,4aα,8aα)-3,4,4a,5,6,8a-hexahydro-2,5,5,8a-tetramethyl-2H-1-benzopyran (CAS: 41678-32-4)
- Molecular Formula : C₁₃H₂₂O (identical to the target compound).
- Key Differences :
- Substituent positions: Methyl groups at positions 2, 5, 5, and 8a vs. 3, 3, 6, and 7 in the target compound.
- Stereochemistry: The 2α,4aα,8aα configuration alters ring puckering and dipole interactions.
- Physical Properties: Melting point: 94.4°C (vs. Boiling point: 239.3°C at 760 mmHg .
Compound B : 1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta-2-benzopyran (CAS: 1222-05-5)
- Molecular Formula : C₁₆H₂₂O.
- Key Differences :
- Cyclopenta ring fusion increases hydrophobicity and steric bulk.
- Additional methyl groups at positions 4, 6, 6, 7, 8, and 6.
Functionalized Benzopyran Derivatives
Compound C: 3-Benzoyl-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8a)
- Synthesis: 65% yield via refluxing 4-hydroxy-6-methylpyran-2-one with 2-dimethylaminomethyl-1-phenylprop-2-en-1-one hydrochloride in acetone .
- Lower melting point (113°C) compared to dichloro/methoxy derivatives (e.g., 8c: 178°C) .
Compound D: 3-(3,4-Dichlorobenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8c)
Data Tables
Table 1: Structural and Physical Comparison
| Compound | CAS | Molecular Formula | Substituents | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|---|
| Target Compound | 93904-60-0 | C₁₃H₂₂O | 3,3,6,7-tetramethyl | N/A | N/A |
| Compound A | 41678-32-4 | C₁₃H₂₂O | 2,5,5,8a-tetramethyl | 94.4 | 239.3 |
| Compound B | 1222-05-5 | C₁₆H₂₂O | Cyclopenta-fused hexamethyl | N/A | N/A |
| Compound C (8a) | N/A | C₁₆H₁₆O₃ | 3-benzoyl, 7-methyl | 113 | N/A |
| Compound D (8c) | N/A | C₁₆H₁₃Cl₂O₃ | 3-(3,4-dichlorobenzoyl) | 178 | N/A |
Table 2: Spectral Data Highlights
Key Findings and Implications
Stereochemistry : The α-configuration at 4a, 7a, and 8a in the target compound likely reduces ring strain compared to β-isomers, impacting solubility and reactivity .
Substituent Effects : Electron-withdrawing groups (e.g., Cl in Compound D) increase thermal stability, while benzoyl groups (Compound C) enhance aromatic interactions .
Toxicity : Cyclopenta-fused derivatives (Compound B) pose higher environmental risks, underscoring the need for structural optimization in drug design .
Q & A
Q. What synthetic methodologies are recommended for synthesizing this benzopyran derivative, and how can purity be optimized?
Methodological Answer: The compound can be synthesized via cyclocondensation reactions using substituted pyran-2-ones and allyl ketones under reflux conditions. For example, describes a protocol where 4-hydroxy-6-methylpyran-2-one reacts with allyl ketones in acetone with triethylamine as a base, followed by reflux and purification via silica gel chromatography. Key steps include:
- Solvent selection : Acetone or methanol for solubility and reaction efficiency.
- Catalyst/base : Triethylamine to deprotonate intermediates and drive the reaction.
- Purification : Column chromatography (silica gel) with gradient elution (e.g., ethyl acetate/hexane mixtures) to isolate isomers.
- Yield optimization : Adjusting stoichiometry (e.g., 1:1.5 molar ratio of pyran-2-one to allyl ketone) and reaction time (1–2 hours).
Purity can be confirmed via melting point analysis and NMR (δH and δC shifts for methyl and cyclic ether groups) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?
Methodological Answer:
- 1H/13C NMR : Assign peaks based on substituent effects. For example, methyl groups at positions 3,6,7 show δH ~1.2–1.5 ppm (singlets for non-equivalent CH3). The benzopyran core aromatic protons appear at δH 6.5–7.5 ppm ().
- Mass spectrometry (MS) : Look for molecular ion peaks (e.g., m/z ~220–240 for the parent ion) and fragmentation patterns (e.g., loss of methyl or cyclic ether groups) .
- IR spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to acute oral toxicity (Category 4) and skin irritation (Category 2) risks .
- Storage : Store in airtight containers away from oxidizing agents (e.g., peroxides) to prevent decomposition .
- Waste disposal : Follow EPA guidelines for halogen-free organic waste, as the compound lacks persistent halogen substituents .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed, particularly in forming the tetramethyl-substituted benzopyran core?
Methodological Answer:
- Steric control : Use bulky bases (e.g., DBU) to favor less sterically hindered pathways. highlights triethylamine’s role in directing allylation to the pyran-2-one’s 3-position.
- Temperature modulation : Lower temperatures (0–5°C) reduce kinetic byproducts, while reflux (60–80°C) promotes thermodynamic control for the desired isomer .
- Computational modeling : Employ DFT calculations (e.g., Gaussian) to predict transition-state energies for methyl group addition pathways .
Q. What methodologies assess environmental persistence and bioaccumulation potential of this compound?
Methodological Answer:
- Biodegradation assays : Use OECD 301F (ready biodegradability) in activated sludge to measure half-life under aerobic conditions. notes similar benzopyrans (e.g., HHCB) show moderate persistence (t1/2 ~30–60 days).
- Bioaccumulation factor (BCF) : Determine via log Kow (octanol-water partition coefficient) estimation. The compound’s log P ~3.5 (predicted via XLOGP3) suggests moderate bioaccumulation .
- Aquatic toxicity testing : Follow EPA guidelines using Daphnia magna (48-hour EC50) to evaluate acute effects .
Q. How can computational models predict interactions between this compound and biological targets (e.g., enzymes, receptors)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to screen against cytochrome P450 isoforms (e.g., CYP3A4) based on ’s genotoxicity data. Focus on hydrophobic binding pockets due to the compound’s methyl-rich structure.
- QSAR modeling : Develop quantitative structure-activity relationships using descriptors like polar surface area (TPSA < 80 Ų) and H-bond donors (<2) to predict absorption/distribution .
- MD simulations : Run 100-ns trajectories (e.g., GROMACS) to assess stability of ligand-enzyme complexes, particularly for potential endocrine-disrupting effects .
Contradiction Analysis
Resolving discrepancies in toxicity data:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
